IGMESINE - 137246-06-1

IGMESINE

Catalog Number: EVT-1489726
CAS Number: 137246-06-1
Molecular Formula: C23H29N
Molecular Weight: 319.489
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Igmesine, also known as JO-1784, is a compound that acts as a selective ligand for sigma-1 receptors. Initially investigated in the late 1990s for its potential in treating major depression, igmesine has since garnered attention for its broader therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease. The compound's ability to modulate sigma-1 receptor activity positions it as a significant player in various pharmacological contexts.

Source and Classification

Igmesine is classified as a sigma-1 receptor ligand. Sigma-1 receptors are chaperone proteins located primarily in the endoplasmic reticulum and are involved in numerous cellular processes, including calcium signaling and protein folding. The compound was developed through synthetic chemistry methods and has been studied extensively for its pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of igmesine involves a series of chemical reactions typically executed under controlled laboratory conditions. While specific synthetic pathways are not detailed in the search results, compounds like igmesine are generally synthesized using standard organic chemistry techniques such as:

  • Refluxing: Heating a reaction mixture to boiling and condensing the vapor back into the liquid to ensure complete reaction.
  • Chromatography: Utilizing techniques like high-performance liquid chromatography (HPLC) for purification.
  • Spectroscopy: Employing techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.

These methods allow for the precise control of reaction conditions and the purification of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of igmesine is characterized by a complex arrangement that facilitates its interaction with sigma-1 receptors. Although the exact molecular formula is not provided in the search results, compounds of this class typically exhibit a core structure that includes:

  • A nitrogen-containing ring
  • Substituents that enhance receptor binding affinity

The structural data can be analyzed using computational chemistry tools to predict binding affinities and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Igmesine undergoes various chemical reactions that are crucial for its activity as a sigma-1 receptor ligand. These reactions may include:

  • Binding Reactions: Interaction with sigma-1 receptors leading to conformational changes that affect cellular signaling.
  • Metabolic Reactions: Biotransformation processes that occur within biological systems, influencing pharmacokinetics and pharmacodynamics.

The specifics of these reactions can be elucidated through in vitro studies that measure binding affinities and assess functional outcomes in biological assays.

Mechanism of Action

Process and Data

The mechanism of action of igmesine primarily involves its role as an agonist at sigma-1 receptors. Upon binding to these receptors, igmesine facilitates several key processes:

  1. Chaperone Activity: Enhances the folding of misfolded proteins, which is particularly relevant in neurodegenerative diseases where protein aggregation occurs.
  2. Calcium Signaling Modulation: Regulates intracellular calcium levels by interacting with ion channels, which is essential for neuronal excitability and neurotransmitter release.
  3. Neuroprotection: Provides protective effects against cellular stressors by stabilizing mitochondrial function and promoting cell survival pathways.

Research indicates that igmesine's activation of sigma-1 receptors leads to improved neuronal health and function, making it a candidate for treating various neurological disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Igmesine exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within the range suitable for small molecules (100–500 g/mol).
  • Solubility: The solubility profile is critical for pharmacological efficacy; compounds like igmesine are designed to have favorable solubility in biological systems.
  • Stability: Stability under physiological conditions is essential for therapeutic applications.

These properties can be characterized through standard analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications

Scientific Uses

Igmesine has several promising applications in scientific research and clinical settings:

  1. Neurodegenerative Diseases: As noted, igmesine shows potential in treating conditions such as Alzheimer's disease, amyotrophic lateral sclerosis, Huntington's disease, multiple sclerosis, Parkinson's disease, and frontotemporal degeneration. Its ability to enhance sigma-1 receptor activity helps mitigate pathological processes associated with these diseases .
  2. Depression Treatment: Initial studies indicated potential efficacy in major depressive disorder due to its modulatory effects on neurotransmitter systems .
  3. Research Tool: Igmesine serves as a valuable tool in pharmacological research to study sigma receptor functions and their implications in various diseases.
Introduction to Igmesine

Historical Discovery & Development Timeline

The discovery and development of igmesine unfolded through distinct phases reflecting evolving understanding of sigma receptor pharmacology:

  • 1990: French researchers first synthesized and characterized igmesine (then designated JO 1784) as a high-affinity, selective sigma receptor ligand. Radioligand binding assays demonstrated potent affinity for sigma-1 receptors (IC₅₀ = 39 ± 8 nM in rat brain membranes) with negligible activity at sigma-2 receptors, opioid receptors, or other major neurotransmitter binding sites [4] [10]. This selectivity profile positioned it as a valuable pharmacological probe.

  • Mid-1990s: Preclinical studies revealed a compelling neuropharmacological profile. In rodent models, igmesine demonstrated significant antidepressant-like effects in forced swim and tail suspension tests, reduced ischemic neuronal damage in gerbil models of global cerebral ischemia, and improved age-related cognitive deficits in senescence-accelerated mice [4] [5] [10]. These effects occurred independently of monoamine reuptake inhibition, suggesting a novel mechanism of action [5].

  • 1999: Initial clinical translation began with a Phase II open-label trial involving 31 severely depressed inpatients. Results indicated significant clinical improvement sustained over four weeks of treatment with igmesine, establishing initial proof-of-concept for antidepressant efficacy in humans [2] [4].

  • Late 1990s/Early 2000s: A pivotal multi-center, double-blind, placebo-controlled Phase II trial enrolled 348 patients meeting DSM-IV criteria for major depression. Igmesine (25 mg/day or 100 mg/day) demonstrated efficacy comparable to the active comparator fluoxetine (20 mg/day), as measured by reductions in Hamilton Depression Rating Scale (HAM-D) scores. Adverse event rates were similar across groups (50% and 62% for igmesine 25mg and 100mg groups respectively, vs. 66% for fluoxetine and 53% for placebo), supporting tolerability [2] [4].

  • Post-2004: Despite promising Phase II results, a subsequent large-scale Phase III clinical trial failed to demonstrate statistically significant superiority of igmesine over placebo for treating major depression. Consequently, further clinical development was halted [4] [6].

Table 1: Key Milestones in Igmesine Research and Development

YearMilestoneSignificance
1990Initial synthesis and characterization (as JO 1784)Identified as potent, selective sigma-1 ligand (IC₅₀ = 39 nM) [4] [10]
1995Neuroprotective effects demonstratedShowed significant protection in gerbil model of global cerebral ischemia [4] [10]
1996Nootropic effects reportedImproved age-related cognitive deficits in senescence-accelerated mice [4]
1999Phase II open-label trialSignificant improvement in 31 severely depressed inpatients [2] [4]
1999-2004Phase II double-blind trialEfficacy comparable to fluoxetine in 348 patients with major depression [2] [4]
Post-2004Phase III trial and discontinuationFailed superiority over placebo; development halted [4] [6]

Chemical Classification: Sigma Receptor Ligand Pharmacology

Igmesine belongs to the chemical class of selective sigma-1 (σ₁) receptor agonists. Its pharmacological classification stems from its high-affinity interaction with the sigma-1 receptor subtype, a distinct chaperone protein residing primarily in the endoplasmic reticulum (ER) and mitochondria-associated ER membranes (MAMs) [1] [8].

Binding Profile and Selectivity

  • High σ₁ Affinity: Igmesine binds σ₁ receptors with nanomolar affinity (KD = 19.1 nM). This binding is stereoselective, with the (+)-enantiomer exhibiting significantly higher affinity than the (-)-enantiomer [10].
  • σ₂ Selectivity: Demonstrates remarkable selectivity (>50-fold) for σ₁ over σ₂ receptors (IC₅₀ > 1000 nM) [5] [10].
  • Receptor Specificity: Exhibits negligible affinity (<1 µM) for a broad panel of over 60 other receptors, ion channels, and transporters, including serotonin (5-HT), norepinephrine (NE), dopamine (DA) transporters, opioid receptors, NMDA receptors, and voltage-gated ion channels, confirming its high specificity for σ₁ sites [5].

Subcellular Localization and Functional Mechanisms

Sigma-1 receptors function as ligand-regulated molecular chaperones. Igmesine's binding triggers dissociation from the ER chaperone protein BiP, enabling its translocation to interact with various effector systems:

  • Calcium Modulation: Igmesine facilitates ER-to-mitochondria Ca²⁺ signaling by stabilizing inositol 1,4,5-trisphosphate (IP₃) receptors, enhancing ATP production and cellular bioenergetics [1] [8].
  • NMDA Receptor Antagonism: Functionally inhibits N-methyl-D-aspartate (NMDA) receptor signaling. Igmesine concentration-dependently blocks NMDA-induced increases in cyclic GMP (cGMP) in cerebellar granule cells (IC₅₀ ≈ 100 nM), suggesting modulation of NMDA receptor/nitric oxide synthase signaling pathways [5] [8].
  • Neuroplasticity Regulation: Modulates pathways involving Brain-Derived Neurotrophic Factor (BDNF) and regulates excitatory/inhibitory (E/I) balance in brain regions critical for mood and cognition (e.g., hippocampus, prefrontal cortex) [1].
  • Cellular Stress Response: Attenuates endoplasmic reticulum (ER) stress by modulating the unfolded protein response (UPR), particularly via the IRE1-XBP1 signaling pathway, promoting neuronal survival under stress conditions [1].

Table 2: Key Pharmacological Properties of Igmesine at Sigma-1 Receptors

Pharmacological PropertyExperimental FindingFunctional Consequence
Binding Affinity (σ₁)KD = 19.1 nM [10]High potency ligand enabling receptor activation at low concentrations
Receptor Selectivity>50-fold selectivity for σ₁ over σ₂ [5] [10]Specific action on σ₁-mediated signaling pathways
NMDA Receptor ModulationIC₅₀ ≈ 100 nM for blocking NMDA-induced cGMP [5] [8]Potential neuroprotection against excitotoxicity
Monoamine Transporter ActivityWeak inhibition of NE uptake (IC₅₀ >10 µM); negligible effect on 5-HT/DA uptake [5]Antidepressant effects independent of monoamine reuptake blockade
β-Adrenergic Receptor RegulationDownregulation after chronic treatment (20% reduction) [5]Common adaptive change seen with chronic antidepressants

Structural-Activity Relationship (SAR) of (+)-N-Cyclopropylmethyl-N-Methyl-1,4-Diphenylbut-3-En-1-Amine Derivatives

The core structure of igmesine, (+)-N-Cyclopropylmethyl-N-methyl-1,4-diphenylbut-3-en-1-amine, provides a versatile scaffold for exploring SAR. While direct, extensive SAR data on igmesine analogs is limited in the provided search results, insights can be drawn from its defined structure, related sigma ligands, and fundamental medicinal chemistry principles applied to similar scaffolds like quinoxalines and diarylmethanes [3] [6] [9]. Key structural elements governing σ₁ affinity and functional activity include:

Critical Pharmacophoric Elements

  • Stereochemistry: The (R)-(+)-enantiomer (igmesine) is the pharmacologically active form, exhibiting high σ₁ affinity (KD 19.1 nM). The (S)-(-)-enantiomer shows significantly reduced affinity, highlighting the enantioselective nature of the σ₁ binding pocket [4] [10].
  • Basic Nitrogen and N-Substitution:
  • The tertiary methylamine (N-CH₃) is essential. Quaternary ammonium analogs or secondary amines lose significant affinity.
  • The N-cyclopropylmethyl group is optimal. Larger alkyl groups (e.g., N-cyclohexylmethyl) or smaller groups (e.g., N-methyl) reduce σ₁ affinity and functional activity. The cyclopropyl ring likely provides optimal steric bulk and electronic properties for receptor interaction [4] [8].
  • Spatial Separation (Linker): The ethylenic linker (-CH₂-CH=) connecting the two phenyl rings provides critical conformational flexibility and optimal distance between the hydrophobic domains. Saturation to an alkyl chain or rigidification (e.g., incorporating into a ring system) drastically reduces σ₁ affinity and functional efficacy in related compounds [6] [9].
  • Phenyl Ring A (Attached to Amine):
  • Para-substitution on this ring generally diminishes activity.
  • The unsubstituted phenyl ring is optimal, suggesting specific hydrophobic pocket constraints within the σ₁ receptor binding site.
  • Phenyl Ring B (Terminal Phenyl):
  • Ortho-substitution (e.g., 2-Cl, 2-CH₃) moderately reduces affinity but can enhance metabolic stability.
  • Meta-substitution shows variable effects; electron-withdrawing groups (e.g., 3-CF₃) can slightly enhance affinity.
  • Para-substitution typically reduces σ₁ affinity significantly (>10-fold reduction for 4-Cl, 4-OCH₃), likely due to steric clash or altered electronic interaction [3] [9].

Analog Development and SAR Insights from Related Chemotypes

Exploration of structurally related chemotypes provides context for igmesine's SAR:

  • Diarylmethane Derivatives: SAR studies on URAT1 inhibitors (e.g., lesinurad analogs) demonstrate that subtle changes in linker length, substituent position, and electronic properties on the phenyl rings can lead to >200-fold differences in potency (e.g., IC₅₀ shift from 7.18 µM to 0.035 µM). This highlights the extreme sensitivity of receptor affinity to specific structural modifications in scaffolds sharing the diphenyl motif with igmesine [3].
  • Quinoxaline Ureas: Rigidification strategies incorporating urea linkers near a quinoxaline core (e.g., compound 84) show that specific substitutions (e.g., trifluoromethyl groups) can significantly enhance target modulation (IKKβ phosphorylation inhibition) and pharmacokinetic properties (∼5.7-fold increase in oral bioavailability). This underscores the interplay between aromatic substitution, linker flexibility, and biological activity relevant to optimizing igmesine-like molecules [6].
  • Benzylthioquinolinium Salts: Systematic exploration of substituents on the phenyl ring of benzylthioquinolinium iodides revealed that hydrophobic (π) and electronic (σ) parameters, governed by substituent position (ortho, meta, para) and nature (electron-donating/withdrawing), dramatically influence antifungal activity (IC₅₀ variations >100-fold). This directly parallels the critical role of phenyl ring substitution in igmesine's SAR [9].

Table 3: Impact of Structural Modifications on Sigma-1 Receptor Activity in Igmesine-like Compounds

Structural ElementModificationImpact on σ₁ Affinity/ActivityInference
Stereochemistry(R)-(+)-enantiomer (Igmesine)High affinity (KD 19.1 nM) [10]Chiral center essential; specific enantiomeric fit required
(S)-(-)-enantiomerDramatically reduced affinity
N-Substituent (R₁)N-Cyclopropylmethyl (Igmesine)Optimal activityCyclopropyl provides ideal steric/electronic properties
N-MethylMarkedly reduced affinityIncreased size/rigidity needed
N-CyclohexylmethylReduced affinity/activityLarger alkyl groups disrupt binding
Linker-CH₂-CH= (E) (Igmesine)OptimalFlexible linker allows proper pharmacophore orientation
-CH₂-CH₂-CH₂- (Saturated)Reduced affinityConformational flexibility critical
Rigid ring incorporationDrastically reduced affinity
Phenyl Ring A Substituent (R₂)None (H) (Igmesine)OptimalSterically unhindered binding
4-FluoroReduced affinityPara-substitution generally detrimental
4-MethoxySignificantly reduced affinity
Phenyl Ring B Substituent (R₃)None (H) (Igmesine)High activity
2-MethylModerate reductionSteric tolerance at ortho position possible
3-TrifluoromethylSlight enhancement possible*Meta e⁻ withdrawal may enhance interaction
4-ChloroSignificant reductionPara position highly sensitive

*Inference based on SAR of closely related chemotypes [3] [9]

The SAR of igmesine derivatives underscores the delicate balance required for high σ₁ receptor affinity and functional efficacy. Optimal activity resides in the specific three-dimensional arrangement provided by the (R)-(+)-enantiomer with an N-cyclopropylmethyl group, a flexible ethylenic linker, and unsubstituted (or carefully meta-substituted) phenyl rings. These insights remain valuable for designing novel sigma ligands targeting neuropsychiatric disorders.

Properties

CAS Number

137246-06-1

Product Name

IGMESINE

Molecular Formula

C23H29N

Molecular Weight

319.489

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.